(2E)-3-{[1,1'-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE
Overview
Description
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its biphenyl and pyrrolidine sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrrolidine sulfonyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Preparation of Pyrrolidine Sulfonyl Intermediate: The pyrrolidine sulfonyl intermediate is typically prepared by reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and pyrrolidine sulfonyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenylsulfonyl)pyrrolidine: Shares the pyrrolidine sulfonyl group but lacks the biphenyl moiety.
[1,1’-biphenyl]-2-yl(phenyl)sulfane: Contains the biphenyl group but differs in the sulfonyl and pyrrolidine components.
Uniqueness
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of biphenyl and pyrrolidine sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(4-phenylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-25(17-10-20-8-11-22(12-9-20)21-6-2-1-3-7-21)26-23-13-15-24(16-14-23)31(29,30)27-18-4-5-19-27/h1-3,6-17H,4-5,18-19H2,(H,26,28)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMYWXKOBTZZMB-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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